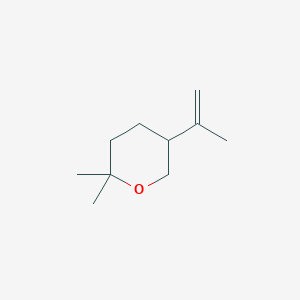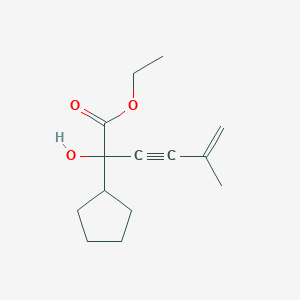![molecular formula C18H18O3 B14364767 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol CAS No. 90332-37-9](/img/structure/B14364767.png)
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a hydroxyphenyl group and a methoxyphenol group connected by a penta-1,4-dien-3-yl chain. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 2-methoxyphenol in the presence of a base such as potassium hydroxide (KOH) in methanol. The reaction mixture is stirred at room temperature, followed by the addition of ice-cold water to precipitate the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects against certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to exert its biological effects .
相似化合物的比较
Similar Compounds
1,4-Pentadien-3-one derivatives: These compounds share a similar penta-1,4-dien-3-one backbone and exhibit comparable biological activities.
Curcumin analogs: Structurally related to curcumin, these compounds possess similar pharmacological properties.
Uniqueness
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol is unique due to the presence of both hydroxyphenyl and methoxyphenol groups, which contribute to its distinct chemical reactivity and biological activity
属性
CAS 编号 |
90332-37-9 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
4-[1-(4-hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H18O3/c1-3-14(7-4-13-5-9-16(19)10-6-13)15-8-11-17(20)18(12-15)21-2/h3-12,14,19-20H,1H2,2H3 |
InChI 键 |
APVUNYPUJLEPIY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(C=C)C=CC2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
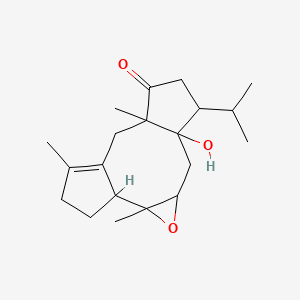
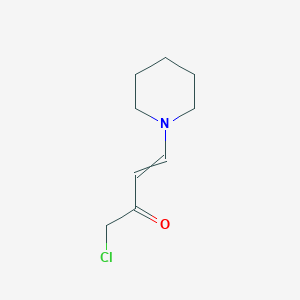


![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
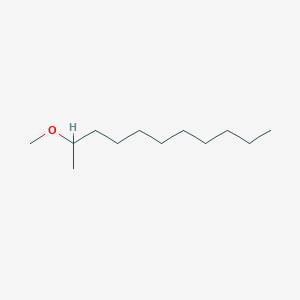
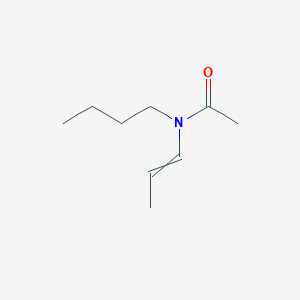
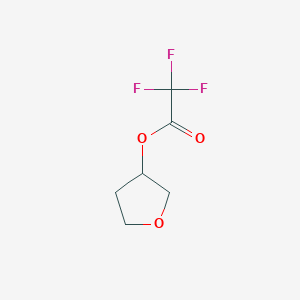
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
